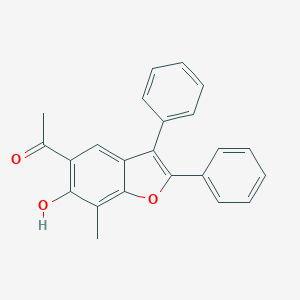
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone, also known as HMBF, is a synthetic compound that belongs to the benzofuran family. It has been found to have potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone is not fully understood. However, it is believed to act as a chelator for metal ions, forming stable complexes that can be detected through fluorescence. 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone has also been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone has been found to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and neurodegenerative disorders. 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone has also been found to have potential anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone in lab experiments is its ability to selectively detect metal ions. It is also easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone is its limited solubility in aqueous solutions, which may affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone. One potential area of research is the development of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone-based sensors for the detection of metal ions in biological samples. Another area of research is the synthesis of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone derivatives with improved solubility and selectivity for metal ions. Additionally, the potential therapeutic applications of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone for the treatment of various diseases warrant further investigation.
Conclusion
In conclusion, 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone, or 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone, is a synthetic compound with potential applications in scientific research. Its unique chemical properties make it a useful tool for the detection of metal ions and the synthesis of metal complexes. 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone also has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone involves the reaction of 2-hydroxyacetophenone and 2,4-diphenyl-1,3-oxazoline in the presence of a base catalyst. The reaction proceeds through a cyclization process to form the benzofuran ring. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone has been found to have potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 1-(6-Hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry.
Eigenschaften
Molekularformel |
C23H18O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-(6-hydroxy-7-methyl-2,3-diphenyl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C23H18O3/c1-14-21(25)18(15(2)24)13-19-20(16-9-5-3-6-10-16)23(26-22(14)19)17-11-7-4-8-12-17/h3-13,25H,1-2H3 |
InChI-Schlüssel |
RQNQCFMCYSKTBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide](/img/structure/B283897.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)
![2-Methylpropyl 4-({5-[6-amino-3-(biphenyl-4-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B283899.png)
![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283902.png)
![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)